8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination and fluorination steps. Common synthetic strategies include:
Condensation Reactions: The reaction between 2-aminopyridine and 4-fluorobenzaldehyde in the presence of a catalyst to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production methods often involve scalable processes that ensure high yield and purity. These methods may include:
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to streamline the synthesis process.
Catalytic Processes: Utilizing metal catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imidazo[1,2-a]pyridine ring using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products:
Oxidation Products: Imidazo[1,2-a]pyridine oxides.
Reduction Products: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine: Chlorine substitution instead of bromine, leading to variations in chemical properties.
8-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine: Methyl substitution instead of fluorine, affecting its biological interactions.
Uniqueness: 8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This dual substitution pattern also contributes to its distinct biological activities and applications in various fields .
Properties
CAS No. |
947533-47-3 |
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Molecular Formula |
C13H8BrFN2 |
Molecular Weight |
291.12 g/mol |
IUPAC Name |
8-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrFN2/c14-11-2-1-7-17-8-12(16-13(11)17)9-3-5-10(15)6-4-9/h1-8H |
InChI Key |
NJJRLRFJFNYNHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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